3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, isatoic anhydride, and indole derivatives. The reaction conditions may involve:
Condensation reactions: Combining 4-chloroaniline with isatoic anhydride under acidic or basic conditions to form the quinazolinone core.
Alkylation reactions: Introducing the indole moiety through alkylation using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may target the quinazolinone core, using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry
Industrially, the compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.
Indole derivatives: Compounds with indole moieties, such as indole-3-carbinol.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H18ClN3O2 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-3H-indol-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18ClN3O2/c1-27-21-9-5-3-6-17(21)19(23(27)29)14-22-26-20-8-4-2-7-18(20)24(30)28(22)16-12-10-15(25)11-13-16/h2-13,19H,14H2,1H3 |
InChI Key |
AMEOZAOHCGRKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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